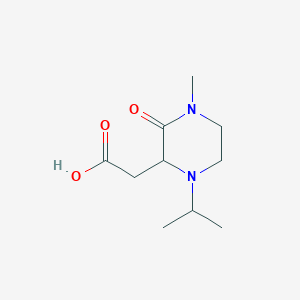
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Overview
Description
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid (IMPA) is a compound found in nature that has been studied for its potential use in a variety of scientific applications. IMPA is a derivative of the amino acid lysine and is a member of the piperazinylacetic acid family. It is a white, crystalline solid that is slightly soluble in water and has a molecular weight of 201.3 g/mol. IMPA has been extensively studied in the fields of biochemistry and physiology and has been used in a variety of laboratory experiments.
Scientific Research Applications
Antibacterial Agents
- Pyrido(2,3-d)pyrimidine antibacterial agents : A study focused on the synthesis of pyrido(2,3-d)pyrimidine derivatives, including compounds related to 2-(1-piperazinyl) derivatives, which showed significant in vitro and in vivo antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Synthesis and Properties of Derivatives
- N-Phenyl derivatives of pyridazines : Research into the synthesis of N-phenyl derivatives of pyridazines, including the interaction with compounds like 2-(1-piperidino)- and 2-(4-methyl-1-piperazinyl)-6-methyl-3,4-pyridinedicarboximides, revealed pharmacologically active compounds (Śladowska et al., 1998).
- Synthesis of novel annelated 2-oxopiperazines : This study discussed the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems, demonstrating the versatility of such compounds in organic synthesis (Svetlana et al., 2015).
Anti-inflammatory and Analgesic Properties
- Indan-5-acetic acid derivatives : The synthesis of various 2-alkyl-indan-5-acetic acids, including derivatives with potential anti-inflammatory and analgesic properties, highlights the potential medicinal applications of these compounds (Teulon et al., 1978).
Synthesis of Quinazolin Derivatives
- Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters : This research demonstrates the synthesis of quinazolin derivatives, emphasizing the structural diversity achievable with piperazine-based compounds (Acharyulu et al., 2009).
Anti-HIV Quinolone Derivatives
- Enantioseparation of quinolones : A study focusing on the enantioseparation of quinolones, including compounds with piperazinyl groups, contributes to the development of anti-HIV medications (Natalini et al., 2011).
properties
IUPAC Name |
2-(4-methyl-3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)12-5-4-11(3)10(15)8(12)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAZABPWHOPGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)
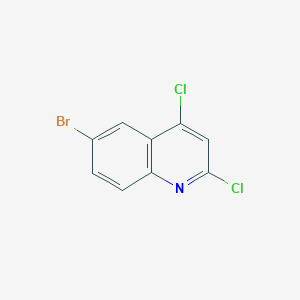
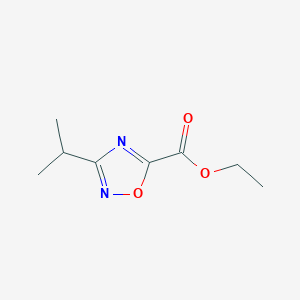
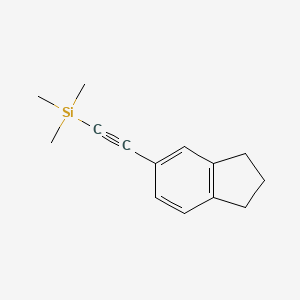

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
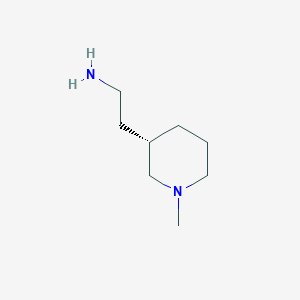
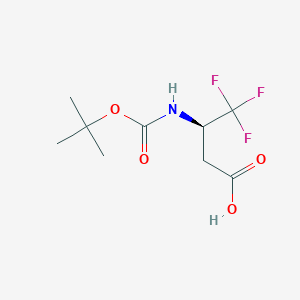
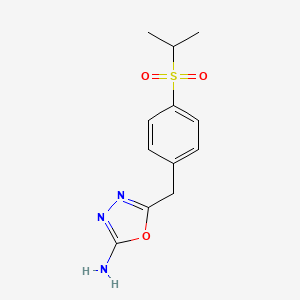
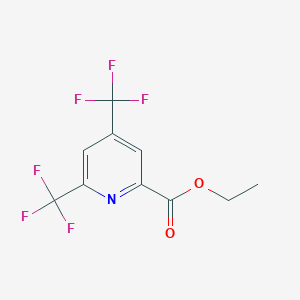

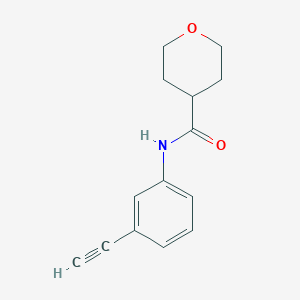
![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)
